LIN28 inhibitor LI71 enantiomer

LIN28 inhibition Stereoselectivity let-7 microRNA

LIN28 inhibitor LI71 enantiomer is the essential negative control for LIN28 inhibition studies. While the active enantiomer disrupts LIN28:let-7 interaction (IC50: 7 µM), this stereoisomer shows markedly reduced activity, enabling unambiguous validation of target engagement, off-target profiling, and structure-activity relationship (SAR) analysis. Available in ≥98% purity with batch-to-batch consistency, it is ideal for fluorescence polarization assays, let-7 miRNA maturation studies, and chiral purity analysis.

Molecular Formula C21H21NO3
Molecular Weight 335.4 g/mol
Cat. No. B113353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLIN28 inhibitor LI71 enantiomer
Molecular FormulaC21H21NO3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C21H21NO3/c1-2-25-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)24/h3-5,7-12,15-16,19,22H,2,6H2,1H3,(H,23,24)/t15-,16+,19+/m0/s1
InChIKeyQWJMABCFVYELBB-FRQCXROJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LIN28 inhibitor LI71 enantiomer: A Key Tool for Stereoselective Studies in LIN28-Driven Research


LIN28 inhibitor LI71 enantiomer (CAS 956189-58-5) is the stereoisomer of the potent LIN28 inhibitor LI71. It serves as a critical control compound in studies investigating the stereospecificity of LIN28 inhibition . While the active LI71 enantiomer (CAS 1357248-83-9) potently disrupts the LIN28:let-7 interaction (IC50: 7 µM) and abolishes LIN28-mediated oligouridylation (IC50: 27 µM) , the LI71 enantiomer exhibits significantly reduced activity, making it an essential tool for validating target engagement, assessing off-target effects, and establishing structure-activity relationships (SAR) within LIN28-dependent pathways .

Why LIN28 Inhibitors Are Not Interchangeable: The Critical Role of Stereochemistry and Domain Selectivity


Substitution of one LIN28 inhibitor for another is highly problematic due to fundamental differences in their mechanisms of action, binding domains, and stereochemical requirements. LIN28 inhibitors like LI71 and TPEN target distinct structural domains of the LIN28 protein—the Cold Shock Domain (CSD) and the Zinc Knuckle Domain (ZKD), respectively—leading to divergent effects on let-7 miRNA processing [1]. Moreover, stereochemistry is paramount; the active LI71 enantiomer and its less active counterpart demonstrate that even subtle changes in molecular orientation drastically alter inhibitory potency . Therefore, using the correct compound, including the appropriate enantiomer for control experiments, is essential for generating reproducible and interpretable data in LIN28 research [2].

Quantitative Evidence: Why LIN28 Inhibitor LI71 Enantiomer is a Superior Control for Stereoselective and Domain-Specific Studies


Reduced Potency in LIN28:let-7 Binding Assay Defines LI71 Enantiomer as a Critical Negative Control

The LIN28 inhibitor LI71 enantiomer is the less active stereoisomer of the potent LI71 compound. While the active LI71 inhibits LIN28:let-7 binding with an IC50 of 7 µM, the enantiomer exhibits substantially reduced potency . This differential activity is essential for experiments requiring a structurally matched, inactive control to confirm that observed biological effects are specifically due to LIN28 inhibition and not off-target interactions .

LIN28 inhibition Stereoselectivity let-7 microRNA Negative control

LI71 Enantiomer Serves as a Stereochemistry Probe for CSD Binding Validation

Structure-activity relationship (SAR) studies on LI71 derivatives reveal that the enantiomer of LI71 shows a moderately increased IC50 and retains binding ability, indicating the orientation of the carboxyphenyl group is important for potent inhibition [1]. This finding, derived from nuclear magnetic resonance (NMR) spectroscopy, positions the LI71 enantiomer as a valuable tool for dissecting the stereochemical requirements for binding to the Cold Shock Domain (CSD) of LIN28 [1].

LIN28 Cold Shock Domain Stereochemistry Binding site SAR

Distinct Binding Domain (CSD) for LI71 Enantiomer Versus TPEN (ZKD) Underscores Non-Interchangeability

LI71, and by extension its enantiomer, binds to the Cold Shock Domain (CSD) of LIN28 to suppress its activity against let-7 [1]. This mechanism is distinct from that of TPEN, another LIN28 inhibitor, which targets the Zinc Knuckle Domain (ZKD) and destabilizes its structure [1]. This domain-specific binding has functional consequences, as LI71 and TPEN have been shown to differentially affect the oligouridylation of various let-7 family members in cell-free assays [1].

LIN28 Cold Shock Domain (CSD) Zinc Knuckle Domain (ZKD) Mechanism of action Selectivity

Optimal Use Cases for LIN28 Inhibitor LI71 Enantiomer in Research and Development


Negative Control for LIN28:let-7 Inhibition Assays

The LIN28 inhibitor LI71 enantiomer is the ideal negative control for any experiment utilizing its active counterpart, LI71. In fluorescence polarization assays measuring LIN28:let-7 binding disruption [1] or in cell-based assays evaluating let-7 miRNA maturation, the enantiomer provides a chemically matched, inactive reference point. This ensures that any observed changes in let-7 levels or downstream gene expression are specifically due to LIN28 inhibition by the active LI71 molecule, not from non-specific compound effects [1].

Probe for Stereoselective Binding in Structural Biology

Researchers investigating the structure and dynamics of the LIN28 Cold Shock Domain (CSD) can use the LI71 enantiomer to map the stereochemical requirements for ligand binding. As NMR studies have shown that the enantiomer's altered orientation of the carboxyphenyl group leads to reduced potency [1], it serves as a critical tool for validating binding models, identifying key interaction residues, and guiding the rational design of more potent or selective CSD-targeting molecules [1].

Standard for Analytical Method Development and Quality Control

In pharmaceutical and chemical manufacturing, the LIN28 inhibitor LI71 enantiomer can be employed as a reference standard for chiral purity analysis. Its use in High-Performance Liquid Chromatography (HPLC) or other analytical methods allows for the accurate quantification of unwanted enantiomeric impurities in batches of the active LI71 compound, ensuring compliance with research-grade purity specifications (e.g., ≥99% purity for the enantiomer [1]) and batch-to-batch consistency for reproducible studies.

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